5-methyl-N-(2-phenoxyphenyl)-3-isoxazolecarboxamide
Overview
Description
5-methyl-N-(2-phenoxyphenyl)-3-isoxazolecarboxamide is a useful research compound. Its molecular formula is C17H14N2O3 and its molecular weight is 294.30 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 294.10044231 g/mol and the complexity rating of the compound is 371. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Alteration of DNA and Inhibition of Enzymes
Isoxazole derivatives have been studied for their ability to interact with DNA and influence enzyme activities. For example, the study by Mizuno and Decker (1976) explored how 5-(3-Methyl-1-triazeno)imidazole-4-carboxamide, an isoxazole-related compound, affects DNA by undergoing rapid hydrolysis and attaching methyl groups to DNA constituents (Mizuno & Decker, 1976). Knecht and Löffler (1998) investigated the inhibition of dihydroorotate dehydrogenase by isoxazole derivatives, underscoring the potential of these compounds as immunosuppressive agents (Knecht & Löffler, 1998).
Anticancer Activity
Several studies have focused on the synthesis and biological evaluation of isoxazole derivatives for their anticancer properties. Hassan et al. (2019) synthesized new pyridines, isoxazoles, and isoxazolopyridazines bearing the 1,2,3-triazole moiety, which demonstrated significant anticancer activity against hepatic cancer cells (Hassan et al., 2019).
Material Science Applications
Isoxazole derivatives have also been explored for their applications in material science. Fleischmann et al. (2012) synthesized polymerizable phenolphthalein derivatives with pH-sensitive properties, demonstrating the versatility of isoxazole derivatives in creating color switchable materials (Fleischmann et al., 2012).
Properties
IUPAC Name |
5-methyl-N-(2-phenoxyphenyl)-1,2-oxazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c1-12-11-15(19-22-12)17(20)18-14-9-5-6-10-16(14)21-13-7-3-2-4-8-13/h2-11H,1H3,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKLUUNHHPJABAZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=CC=CC=C2OC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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